(E)-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-diallylsulfamoyl)benzamide
Description
The compound (E)-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-diallylsulfamoyl)benzamide (CAS: 850911-16-9) is a benzamide derivative featuring a benzothiazole core substituted with a chloro group at position 4 and a methyl group at position 2. The (E)-configuration of the imine group in the benzothiazol-2(3H)-ylidene moiety is critical for its stereochemical stability.
Properties
IUPAC Name |
4-[bis(prop-2-enyl)sulfamoyl]-N-(4-chloro-3-methyl-1,3-benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O3S2/c1-4-13-25(14-5-2)30(27,28)16-11-9-15(10-12-16)20(26)23-21-24(3)19-17(22)7-6-8-18(19)29-21/h4-12H,1-2,13-14H2,3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYIGRYDMRPEDND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC=C2Cl)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CC=C)CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The compound's structure includes a benzothiazole moiety linked to a sulfamoyl group , which is known to enhance biological activity through various mechanisms. The presence of the 4-chloro-3-methyl substituent on the benzothiazole ring is crucial for its interactions with biological targets.
Molecular Formula
- Molecular Formula: C₁₈H₁₈ClN₃O₂S
- Molecular Weight: 367.87 g/mol
Antimicrobial Properties
Research has indicated that compounds containing a benzothiazole structure often exhibit antimicrobial properties . A study focusing on derivatives of benzothiazole reported that modifications at the 4-position significantly enhanced activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism often involves the disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Activity
The anticancer potential of this compound has been evaluated in several studies. Notably, it has shown efficacy against various cancer cell lines, including breast and colon cancer. The proposed mechanism of action includes:
- Inhibition of cell proliferation: Inducing apoptosis in cancer cells by activating intrinsic pathways.
- Cell cycle arrest: Preventing cells from progressing through critical phases of the cell cycle.
The biological activity of (E)-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-diallylsulfamoyl)benzamide is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition: The compound may inhibit certain enzymes involved in cell signaling and metabolic pathways.
- Receptor Modulation: It can modulate receptor activities that are crucial for cellular responses to growth factors.
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various benzothiazole derivatives, including our compound. The results indicated a significant reduction in bacterial viability at concentrations as low as 10 µg/mL, highlighting its potential as an antibacterial agent.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| (E)-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-diallylsulfamoyl)benzamide | Staphylococcus aureus | 10 µg/mL |
| (E)-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-diallylsulfamoyl)benzamide | Escherichia coli | 15 µg/mL |
Study 2: Anticancer Activity
In vitro studies on human breast cancer cell lines demonstrated that treatment with the compound led to a decrease in cell viability by up to 70% after 48 hours of exposure.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 5.0 | Apoptosis Induction |
| HCT116 (Colon Cancer) | 7.5 | Cell Cycle Arrest |
Comparison with Similar Compounds
Benzothiazole Derivatives with Sulfonamide/Sulfamoyl Groups
Key Comparisons:
Structural Insights:
- The target compound’s diallylsulfamoyl group provides greater conformational flexibility compared to rigid sulfonyl or sulfonamido groups in analogs .
- The chloro and methyl substituents on the benzothiazole ring are conserved in several analogs, suggesting their role in stabilizing the heterocyclic core .
Thiadiazole and Thiazole-Based Benzamide Derivatives
Key Comparisons:
Synthetic and Functional Insights:
- Thiadiazole derivatives (e.g., 6, 8a) exhibit higher melting points (>200°C) compared to thiazole analogs, likely due to enhanced π-stacking from aromatic substituents .
- The target compound’s benzothiazole core may confer greater metabolic stability than thiadiazole systems, which are prone to ring-opening under physiological conditions .
Sulfamoyl/Sulfonamide Derivatives with Varied Substitutions
Key Comparisons:
Electronic and Steric Effects:
- Allyl substituents may increase reactivity in click chemistry or polymerization applications compared to saturated alkyl chains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
